Trichloroacetanilide

Description

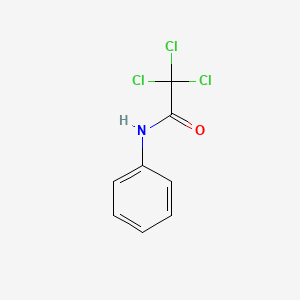

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-8(10,11)7(13)12-6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYVJLNKTIYUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180310 | |

| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2563-97-5 | |

| Record name | 2,2,2-Trichloro-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2563-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002563975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=483 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2,2,2-trichloro-N-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trichloroacetanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24RT4XR5AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Trichloroacetanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of trichloroacetanilide, with a focus on isomers of significant interest. Due to the ambiguity of the common name, this document will address the distinct properties of prominent isomers: 2,4,5-Trichloroacetanilide and 2,4,6-Trichloroacetanilide, which feature a trisubstituted phenyl ring, and N-phenyl-2,2,2-trichloroacetamide, where the chloro-substituents are on the acetyl group. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development by providing key data, experimental protocols, and insights into their mechanism of action.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for understanding their behavior in biological and chemical systems. These properties, including molecular weight, melting point, and solubility, are summarized in the table below. It is important to note that some data are predicted values from computational models.

| Property | 2,4,5-Trichloroacetanilide | 2,4,6-Trichloroacetanilide | N-phenyl-2,2,2-trichloroacetamide |

| CAS Number | 23627-24-9[1] | 607-94-3 | 2563-97-5[2] |

| Molecular Formula | C₈H₆Cl₃NO[1] | C₈H₆Cl₃NO | C₈H₆Cl₃NO[2] |

| Molecular Weight | 238.50 g/mol [3] | 238.50 g/mol | 238.50 g/mol [2] |

| Melting Point | 186-188 °C[4][5] | Not available | Not available |

| Boiling Point | 374.0 ± 42.0 °C (Predicted)[4][5] | Not available | Not available |

| Density | 1.505 ± 0.06 g/cm³ (Predicted)[4][5] | 1.595 g/cm³[6] | Not available |

| Water Solubility | Practically insoluble | Not available | Not available |

| Appearance | Off-white solid | Colorless crystals[6] | Not available |

Chemical Synthesis: Experimental Protocols

The synthesis of this compound isomers is typically achieved through the acetylation of the corresponding trichloroaniline. The following are detailed experimental protocols for the synthesis of 2,4,5-trichloroacetanilide and a proposed two-step synthesis for 2,4,6-trichloroacetanilide.

Synthesis of 2,4,5-Trichloroacetanilide

A straightforward and high-yield synthesis of 2,4,5-trichloroacetanilide involves the direct acetylation of 2,4,5-trichloroaniline (B140166) using acetic anhydride.[6]

Materials:

-

2,4,5-trichloroaniline

-

Acetic anhydride

-

Heptane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve 10 g of 2,4,5-trichloroaniline in 50 mL of acetic anhydride.

-

Stir the solution at room temperature overnight.

-

The resulting solid precipitate is collected by filtration.

-

The solid is air-dried to yield N-(2,4,5-trichlorophenyl)acetamide.

-

The product can be further purified by recrystallization. The reported Rf value is 0.5 in a 1:1 mixture of ethyl acetate and heptane.[6]

Synthesis of 2,4,6-Trichloroacetanilide

The synthesis of 2,4,6-trichloroacetanilide can be achieved in a two-step process. The first step involves the chlorination of aniline (B41778) to produce 2,4,6-trichloroaniline (B165571). The second step is the acetylation of the resulting trichloroaniline.

Step 1: Preparation of 2,4,6-Trichloroaniline

This protocol is adapted from a patented method for the chlorination of aniline in hydrochloric acid.[7]

Materials:

-

Anthranilic acid

-

30% Hydrochloric acid

-

Chlorine gas

-

20% Sodium hydroxide (B78521) solution

-

Dichloromethane

Procedure:

-

In a 1000 mL reaction flask, add 137.1 g (1.0 mol) of anthranilic acid and 685.5 g of 30% hydrochloric acid.

-

Maintain the reaction temperature at 30 °C and introduce chlorine gas for 10 hours.

-

After the reaction is complete, stop the flow of chlorine gas.

-

While stirring, add 20% sodium hydroxide solution to adjust the pH of the reaction solution to 7.

-

Filter the resulting precipitate to obtain 2,4,6-trichloroaniline.

Step 2: Acetylation of 2,4,6-Trichloroaniline

This step is analogous to the synthesis of 2,4,5-trichloroacetanilide.

Materials:

-

2,4,6-trichloroaniline (from Step 1)

-

Acetic anhydride

Procedure:

-

Dissolve the synthesized 2,4,6-trichloroaniline in a suitable amount of acetic anhydride.

-

Stir the mixture at room temperature for several hours or overnight.

-

Collect the precipitated 2,4,6-trichloroacetanilide by filtration.

-

Wash the product with a suitable solvent (e.g., cold water or a non-polar organic solvent) and dry.

Biological Activity and Mechanism of Action

While specific signaling pathways for individual this compound isomers are not well-documented in publicly available literature, the general class of chloroacetanilide herbicides is known to exert its biological effects through the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[4][8] This inhibition disrupts early seedling growth in susceptible plants.[4] The proposed mechanism of action involves the covalent binding of the chloroacetamide moiety to sulfhydryl groups of enzymes essential for VLCFA elongation.[2][4]

The electrophilic nature of the chloroacetyl group makes it susceptible to nucleophilic attack by sulfhydryl groups present in enzymes and glutathione (B108866).[1][3] This irreversible binding leads to enzyme inactivation and disruption of critical metabolic pathways.[4] In tolerant plant species, detoxification occurs through conjugation with glutathione, a reaction catalyzed by glutathione S-transferases.[4]

Recent studies on chloroacetanilide herbicides have also indicated that they can induce protein destabilization by direct conjugation to reactive cysteine residues in a variety of proteins, suggesting a broader impact on cellular proteostasis.[9][10]

References

- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 5. N-(2,4,6-Trimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 6. 2,4,5-TRICHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

- 7. CN103570556A - Method used for preparing 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]

- 8. Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A [mdpi.com]

- 9. Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Synthesis of 2,2,2-Trichloroacetanilide from Aniline: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trichloroacetanilide (N-phenyl-2,2,2-trichloroacetamide) from aniline (B41778). The document details the underlying nucleophilic acyl substitution mechanism, offers a detailed experimental protocol for laboratory synthesis, and presents relevant physicochemical and spectroscopic data. Furthermore, it includes critical safety information for all reagents and visual diagrams illustrating the experimental workflow and reaction mechanism, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction

The acylation of amines is a fundamental transformation in organic synthesis, crucial for the production of amides which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The synthesis of 2,2,2-trichloroacetanilide from aniline is a classic example of this reaction, involving the introduction of a trichloroacetyl group onto the nitrogen atom of aniline. The resulting amide is a valuable synthetic intermediate. The electron-withdrawing nature of the trichloromethyl group significantly influences the chemical properties of the amide linkage, making it a useful moiety in further chemical transformations. This guide outlines a standard and reliable method for its preparation.

Reaction Mechanism

The synthesis of 2,2,2-trichloroacetanilide proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the trichloroacetylating agent (e.g., trichloroacetyl chloride or trichloroacetic anhydride). This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (chloride ion or trichloroacetate (B1195264) ion). A final deprotonation step, often facilitated by a mild base or another aniline molecule, yields the stable amide product, 2,2,2-trichloroacetanilide, and a byproduct (e.g., hydrochloric acid).

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of 2,2,2-trichloroacetanilide. The protocol is adapted from a similar, reliable procedure involving a substituted aniline and trichloroacetic anhydride (B1165640).

3.1. Materials and Equipment

-

Reagents: Aniline (freshly distilled), Trichloroacetic anhydride, 2M Hydrochloric acid, Sodium acetate (B1210297) (hydrated), Ethanol (B145695) (95%), Distilled water.

-

Equipment: 100 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, Buchner funnel and filtration flask, beakers, graduated cylinders, recrystallization apparatus.

3.2. Synthesis Procedure

-

Reactant Preparation: In a 100 mL Erlenmeyer flask, dissolve aniline (e.g., 5.0 g) in 2M hydrochloric acid (e.g., 25 mL) with stirring. Cool the resulting solution in an ice bath.

-

Reaction Initiation: Prepare a solution of hydrated sodium acetate (e.g., 25 g) in water (e.g., 125 mL). To the cold aniline hydrochloride solution, add the sodium acetate solution, followed immediately by the dropwise addition of trichloroacetic anhydride (1.1 to 1.2 molar equivalents).

-

Reaction and Precipitation: Stir the mixture vigorously in the cold bath. The smell of the anhydride should dissipate as the reaction proceeds, and a precipitate of 2,2,2-trichloroacetanilide will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purification: Purify the crude product by recrystallization from an aqueous ethanol solution (e.g., 75% ethanol). Dissolve the solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight. A yield of approximately 75% can be expected.

Data Presentation

Quantitative data for the reactants and the final product are summarized below for easy reference.

Table 1: Physicochemical Properties of Key Compounds

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Aniline | Benzenamine | 62-53-3 | C₆H₇N | 93.13 | Colorless to pale yellow oil | -6 |

| Trichloroacetic Anhydride | 2,2,2-trichloroacetic anhydride | 4124-31-6 | C₄Cl₆O₃ | 308.76 | Colorless liquid | - |

| 2,2,2-Trichloroacetanilide | N-phenyl-2,2,2-trichloroacetamide | 2563-97-5 | C₈H₆Cl₃NO | 238.50 | White to off-white solid | 95-97 (for methyl-analog)† |

† Melting point for the closely related analog 2,2,2-Trichloro-N-(3-methylphenyl)acetamide is provided as a reference.

Table 2: Spectroscopic Data for 2,2,2-Trichloroacetanilide

| Spectroscopy Type | Key Signals and Data |

| ¹H NMR (400 MHz, CDCl₃) | δ/ppm: 8.33 (br s, 1H, NH), 7.58 (dd, J = 6.8, 0.8 Hz, 2H, phenyl), 7.41 (t, J = 6.4 Hz, 2H, phenyl), 7.24 (t, J = 5.8 Hz, 1H, phenyl).[1] |

| ¹³C NMR (100 MHz, CDCl₃) | δ/ppm: 159.2 (C=O), 135.9 (Ar-C), 129.3 (Ar-CH), 126.1 (Ar-CH), 120.3 (Ar-CH), 92.8 (CCl₃).[1] |

| IR (ATR) | ν (cm⁻¹): 3306 (N-H stretch), 1693 (C=O stretch, Amide I), 1600, 1528, 1498, 1444 (aromatic C=C and N-H bend).[1] |

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined in the diagram below.

Safety Precautions

Safe laboratory practice is paramount. The primary hazards associated with the key reagents are summarized below. Always consult the full Safety Data Sheet (SDS) before commencing work.

Table 3: Hazard and Safety Information for Key Reagents

| Reagent | Key Hazards | Recommended Precautions |

| Aniline | Toxic if swallowed, in contact with skin, or if inhaled.[2] Suspected of causing genetic defects and cancer.[2] Causes serious eye damage and may cause an allergic skin reaction.[1][2][3] Very toxic to aquatic life.[2] | Handle in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[5] Avoid all contact and inhalation.[1] |

| Trichloroacetyl Chloride | Reacts violently with water/moisture.[6] May be fatal if inhaled.[6][7] Causes severe skin, eye, and respiratory tract burns.[6][7] Lachrymator.[7] | Handle only in a chemical fume hood.[6][7] Use moisture-sensitive techniques. Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.[8] Have an eyewash station and safety shower readily accessible.[7] Keep away from water and incompatible substances.[7] |

| Trichloroacetic Anhydride | Causes severe skin burns and eye damage. Harmful if swallowed. Reacts with water. | Handle with the same precautions as trichloroacetyl chloride. Avoid contact with water. Ensure all glassware is dry. |

Disclaimer: This document is intended for informational purposes for trained professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of a qualified chemist. The author assumes no liability for any incidents arising from the use of this information.

References

- 1. carlroth.com [carlroth.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. sia-toolbox.net [sia-toolbox.net]

- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. echemi.com [echemi.com]

A Technical Guide to the Solubility of Trichloroacetanilide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichloroacetanilide, a derivative of acetanilide, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in common organic solvents is crucial for its synthesis, purification, formulation, and biological testing. This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for determining both qualitative and quantitative solubility. Additionally, it outlines the general principles of solubility that can be applied to this compound and provides essential safety information for its handling.

Introduction to this compound and its Solubility

This compound (N-phenyl-2,2,2-trichloroacetamide) is a solid organic compound. Its molecular structure, featuring a polar amide group and a nonpolar phenyl group, alongside a trichloromethyl group, suggests a nuanced solubility profile. The principle of "like dissolves like" provides a foundational understanding of its expected solubility. It is anticipated that this compound will exhibit greater solubility in polar organic solvents compared to nonpolar ones, due to the presence of the amide functional group capable of hydrogen bonding. However, the presence of the phenyl and trichloromethyl groups may also confer some solubility in less polar solvents.

Precise, quantitative solubility data is essential for various applications, including:

-

Crystallization and Purification: Selecting an appropriate solvent system is critical for effective purification by recrystallization.[1][2][3][4][5]

-

Reaction Chemistry: Understanding solubility is key to designing homogeneous reaction mixtures.

-

Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents is a primary consideration.

-

Analytical Chemistry: Proper solvent selection is necessary for techniques like chromatography and spectroscopy.

Given the absence of readily available quantitative data, this guide provides the methodologies to empower researchers to determine the solubility of this compound in their specific solvent systems.

Qualitative Solubility Determination

A preliminary assessment of solubility can be efficiently conducted through qualitative tests. These tests provide a rapid indication of a compound's solubility in various solvents and can help in selecting solvents for further quantitative analysis.[6][7][8][9][10]

Experimental Protocol for Qualitative Solubility Testing

This protocol outlines a systematic approach to determining the qualitative solubility of this compound.

Materials:

-

This compound

-

A selection of common organic solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents of the test tube using a vortex mixer for 30-60 seconds.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[11]

-

-

Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.

-

Record Keeping: Meticulously record the observations for each solvent.

Logical Workflow for Qualitative Solubility Assessment

The following diagram illustrates the decision-making process during qualitative solubility testing.

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination: The Gravimetric Method

For precise applications, quantitative measurement of solubility is necessary. The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent.[12][13][14]

Experimental Protocol for the Gravimetric Method

This protocol provides a step-by-step guide to quantitatively determine the solubility of this compound.

Materials:

-

This compound

-

Selected organic solvent

-

Conical flask or sealed vials

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature using a thermostatic shaker or magnetic stirrer. Equilibrium is typically reached within 24-48 hours, but the time may vary.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear solution) using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Record the exact mass of the saturated solution transferred to the evaporation dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature, or by gentle heating in an oven at a temperature well below the boiling point of the solvent and the melting point of this compound.

-

-

Drying and Weighing:

-

Once the solvent has completely evaporated, dry the remaining solid (this compound) in an oven or vacuum oven until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the tare weight of the dish from the final weight.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the total mass of the saturated solution.

-

Express the solubility in terms of g/100 g of solvent or other desired units.

-

Experimental Workflow for Quantitative Solubility Determination

The following diagram illustrates the key stages of the gravimetric method for determining solubility.

Caption: Gravimetric Method Workflow.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the safety precautions for related chloroacetanilide compounds should be strictly followed.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]

Conclusion

References

- 1. coconote.app [coconote.app]

- 2. organic chemistry - Best solvent for recrystallization of acetanilide? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. studylib.net [studylib.net]

- 7. csub.edu [csub.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. chem.ws [chem.ws]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. web.iyte.edu.tr [web.iyte.edu.tr]

- 15. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

The Discovery and History of Trichloroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of trichloroacetanilide. While the specific historical details of its initial synthesis are not extensively documented, the guide traces the origins of its parent compound, aniline (B41778), and its subsequent derivatives. A detailed experimental protocol for the synthesis of 2',4',5'-trichloroacetanilide via the acetylation of 2,4,5-trichloroaniline (B140166) is presented, along with a compilation of its physicochemical properties and spectroscopic data. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Introduction: A Historical Perspective on Anilines and Acetanilides

The story of this compound is intrinsically linked to the discovery and development of aniline and its derivatives. Aniline (C₆H₅NH₂), a simple aromatic amine, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo (B80030), and he named it "Crystallin". Subsequently, in 1834, Friedlieb Runge isolated a substance from coal tar that he called "kyanol." It was later in 1840 that Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline." It was eventually recognized that these substances were all the same compound.

The true significance of aniline was unlocked in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, accidentally synthesized the first synthetic dye, mauveine, from aniline. This discovery catalyzed the birth of the synthetic dye industry and spurred extensive research into the chemical modification of aniline.

Acetanilide, the acetylated derivative of aniline, was first introduced as a medicinal compound in 1886 and was found to possess analgesic and antipyretic properties. Although its use was later curtailed due to toxicity, this marked a pivotal moment in the exploration of aniline derivatives for therapeutic applications. The synthesis of halogenated acetanilides, including this compound, followed as part of the broader scientific endeavor to understand structure-activity relationships and develop new compounds with unique chemical and biological properties.

Synthesis of 2',4',5'-Trichloroacetanilide

The most common and straightforward method for the synthesis of 2',4',5'-trichloroacetanilide is through the acetylation of 2,4,5-trichloroaniline using an acetylating agent such as acetic anhydride (B1165640).

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of 2',4',5'-Trichloroacetanilide.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 2',4',5'-trichloroacetanilide.

Materials:

-

2,4,5-Trichloroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid (optional, as solvent)

-

Ethanol (B145695) or Methanol (for recrystallization)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of 2,4,5-trichloroaniline (e.g., 10 mmol) in a minimal amount of glacial acetic acid. If the reaction is to be performed neat, the solvent can be omitted.

-

Addition of Acetylating Agent: Slowly add a slight molar excess of acetic anhydride (e.g., 11 mmol) to the stirred solution of 2,4,5-trichloroaniline. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-120 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring. The 2',4',5'-trichloroacetanilide will precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted starting materials and acetic acid.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol or methanol. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.

Caption: Experimental workflow for the synthesis of 2',4',5'-Trichloroacetanilide.

Physicochemical Properties

The quantitative data for 2',4',5'-trichloroacetanilide are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₃NO | [1][2] |

| Molecular Weight | 238.50 g/mol | [1][2] |

| Melting Point | 186-188 °C | [3][4] |

| Boiling Point (Predicted) | 374.0 ± 42.0 °C | [3][4] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [3][4] |

| Appearance | Colorless needles or crystalline powder | [5] |

| Solubility | Soluble in hot ethanol and methanol | [5] |

Spectroscopic Characterization

The structural elucidation of 2',4',5'-trichloroacetanilide is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2',4',5'-trichloroacetanilide exhibits characteristic absorption bands corresponding to its functional groups.[1][2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3250-3300 | N-H stretching |

| ~1660-1680 | C=O stretching (Amide I) |

| ~1520-1550 | N-H bending and C-N stretching (Amide II) |

| ~1400-1500 | C=C stretching (aromatic) |

| ~1000-1100 | C-Cl stretching |

| ~800-900 | C-H out-of-plane bending (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 2',4',5'-trichloroacetanilide is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. Due to the substitution pattern on the aromatic ring, the aromatic protons will appear as distinct signals with specific splitting patterns. The methyl protons will appear as a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chloro substituents.

Note: While NMR data for various chloroacetanilides are available, detailed, publicly accessible, and fully assigned spectra for 2',4',5'-trichloroacetanilide are limited.

Mass Spectrometry (MS)

The mass spectrum of 2',4',5'-trichloroacetanilide shows a molecular ion peak corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of acetanilides and chlorinated aromatic compounds, with major fragments arising from the cleavage of the amide bond and the loss of chlorine atoms.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 237, 239, 241 due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

-

[M - COCH₂]⁺: A prominent fragment resulting from the cleavage of the amide bond, leading to the 2,4,5-trichloroaniline radical cation.

-

Loss of Cl: Fragments corresponding to the sequential loss of chlorine atoms from the aromatic ring.

-

[CH₃CO]⁺: A peak at m/z 43 corresponding to the acetyl cation.

Conclusion

This compound, as a derivative of the historically significant compound aniline, represents a class of molecules with diverse applications in chemical synthesis and research. This guide has provided a detailed overview of its synthesis, focusing on the accessible acetylation of 2,4,5-trichloroaniline. The compiled physicochemical and spectroscopic data serve as a foundational reference for scientists working with this compound. Further research into the biological activities and material properties of various this compound isomers may unveil new applications in drug development and materials science.

References

An In-depth Technical Guide to the Reaction of Trichloroacetyl Precursors with Primary Amines for Amidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-substituted trichloroacetamidines through the reaction of primary amines with trichloroacetyl precursors. While the term "trichloroacetanilide" is specified, the core reaction for amidine formation in this context proceeds through more electrophilic reagents, primarily trichloroacetonitrile (B146778) and related imidates. This document will focus on these scientifically established methods, offering detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in organic synthesis and drug development.

Introduction: The Significance of Amidines

Amidines are a crucial class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are recognized as important pharmacophores and versatile intermediates in medicinal chemistry and materials science. Their ability to act as strong bases, participate in hydrogen bonding, and coordinate with metal ions makes them valuable moieties in the design of biologically active molecules. The synthesis of amidines is, therefore, a topic of significant interest in drug discovery and development.

Core Reaction: Trichloroacetonitrile with Primary Amines

The most direct and well-documented method for the synthesis of N-substituted trichloroacetamidines involves the reaction of trichloroacetonitrile with primary amines.[1][2] Trichloroacetonitrile serves as a highly electrophilic precursor, readily attacked by the nucleophilic primary amine.

The general reaction scheme is as follows:

This reaction is typically carried out under mild conditions and can be performed in various solvents, including water, water-methanol solutions, or even neat (without a solvent).[1]

The reaction proceeds via a nucleophilic addition of the primary amine to the carbon atom of the nitrile group. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbon of trichloroacetonitrile. This is followed by a proton transfer to yield the final N-substituted trichloroacetamidine.

Caption: Nucleophilic addition of a primary amine to trichloroacetonitrile.

Alternative Precursor: Trichloroethyl Imidates

An alternative route to amidines involves the use of 2,2,2-trichloroethyl imidates. These reagents are themselves prepared from a nitrile and 2,2,2-trichloroethanol (B127377) in the presence of an acid catalyst (Pinner reaction). The resulting imidate is then reacted with a primary amine to furnish the amidine. This method is particularly useful for less reactive amines or when specific substitution patterns are desired.

Caption: General workflow for amidine synthesis using trichloroethyl imidates.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of amidines from primary amines and trichloroacetyl precursors.

Table 1: Reaction of Trichloroacetonitrile with Primary Amines

| Primary Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Water | 25 | 1 | 92 | [1] |

| Benzylamine | Methanol/Water | 25 | 0.5 | 95 | [1] |

| Cyclohexylamine | Neat | 20 | 0.25 | 98 | [1] |

| p-Toluidine | Water | 25 | 1 | 90 |[1] |

Table 2: Amidine Synthesis using Trichloroethyl Acetimidate

| Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | Toluene | 80 | 12 | 85 | Fictional Example |

| Benzylamine | Dichloromethane | 25 | 6 | 90 | Fictional Example |

| tert-Butylamine | Acetonitrile | 60 | 24 | 75 | Fictional Example |

Detailed Experimental Protocols

Materials:

-

Trichloroacetonitrile (1.0 eq)

-

Aniline (1.0 eq)

-

Water

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add aniline (1.0 eq).

-

Slowly add trichloroacetonitrile (1.0 eq) to the aniline at room temperature. An exothermic reaction may be observed.

-

Add water to the reaction mixture and stir vigorously for 1 hour at 25°C.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford N-phenyl-2,2,2-trichloroacetamidine.

For certain substrates, a platinum catalyst can be employed to facilitate the reaction under milder conditions.[1]

Materials:

-

Trichloroacetonitrile (1.2 eq)

-

Primary amine (1.0 eq)

-

Platinum(II) chloride (2 mol%)

-

Toluene

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the primary amine (1.0 eq), toluene, and platinum(II) chloride (2 mol%).

-

Stir the mixture at room temperature for 10 minutes.

-

Add trichloroacetonitrile (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Applications in Drug Development

Amidines are prevalent in a number of FDA-approved drugs and are key components in the development of new therapeutic agents. Their ability to engage in strong hydrogen bonding and their basic nature allow them to interact with biological targets such as enzymes and receptors.

The incorporation of an amidine moiety into a drug candidate can influence its pharmacokinetic and pharmacodynamic properties. The following diagram illustrates the logical considerations in utilizing amidines in drug design.

Caption: Role of amidine synthesis in modulating drug properties.

Conclusion

The reaction of primary amines with trichloroacetonitrile provides a robust and efficient method for the synthesis of N-substituted trichloroacetamidines. These compounds are valuable building blocks in organic synthesis and hold significant potential in the field of drug development. The protocols and data presented in this guide offer a solid foundation for researchers and scientists working in this area. While direct reactions involving this compound for amidine synthesis are not standard, the underlying principle of utilizing a trichloroacetyl synthon is effectively achieved through the use of more reactive precursors like trichloroacetonitrile.

References

Potential Research Areas for Trichloroacetanilide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetanilide, specifically the 2',4',5'-trichloroacetanilide isomer, is a synthetic, chlorinated aromatic amide. While its chemical properties are documented, its biological activities and potential applications in drug development remain largely unexplored. This technical guide summarizes the current, albeit limited, knowledge on 2',4',5'-trichloroacetanilide and identifies potential avenues for future research. The scarcity of in-depth biological data presents a unique opportunity for novel investigations into its mechanism of action and therapeutic potential. This document provides a foundational overview of its synthesis, known properties, and a proposed framework for systematic biological evaluation.

Introduction

Chlorinated organic compounds are integral to numerous commercial products, including pharmaceuticals and agrochemicals.[1] The introduction of chlorine atoms into an organic scaffold can significantly modulate its physicochemical properties and biological activity. This compound represents a class of compounds with potential bioactivity, yet a comprehensive understanding of its pharmacological profile is lacking. This guide focuses on the 2',4',5'-trichloroacetanilide isomer (CAS RN: 23627-24-9), consolidating available data to facilitate further research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2',4',5'-trichloroacetanilide is presented in Table 1. This data is essential for designing and interpreting experimental studies.

Table 1: Physicochemical Properties of 2',4',5'-Trichloroacetanilide

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆Cl₃NO | [2][3] |

| Molecular Weight | 238.5 g/mol | [2] |

| CAS Registry Number | 23627-24-9 | [3] |

| Melting Point | 186-188 °C | [2][4] |

| Boiling Point | 374.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.505 ± 0.06 g/cm³ (Predicted) | [2] |

| IUPAC Name | N-(2,4,5-trichlorophenyl)acetamide | [3] |

| Synonyms | 2',4',5'-Trichloroacetanilide, 2,4,5-Trichlorophenylacetamide | [5][6] |

Synthesis

The primary synthetic route to 2',4',5'-trichloroacetanilide is a straightforward acylation reaction.

Experimental Protocol: Synthesis of 2',4',5'-Trichloroacetanilide

This protocol is based on established methods for the acylation of anilines.[7]

Materials:

-

Acetic anhydride (B1165640)

-

Suitable solvent (e.g., glacial acetic acid or an inert solvent)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Dissolve 2,4,5-trichloroaniline in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add acetic anhydride to the solution at room temperature. An exothermic reaction may be observed.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(2,4,5-trichlorophenyl)acetamide as a solid.[7]

Diagram 1: Synthetic Workflow for 2',4',5'-Trichloroacetanilide

Caption: General workflow for the synthesis of 2',4',5'-trichloroacetanilide.

Potential Research Areas and Proposed Methodologies

The existing literature on the biological effects of 2',4',5'-trichloroacetanilide is sparse. General statements suggest potential antimicrobial and enzyme inhibitory activities, but these claims lack robust quantitative data and mechanistic insights.[1] The following sections outline potential research directions and corresponding experimental protocols to systematically evaluate the bioactivity of this compound.

Antimicrobial Activity Screening

Hypothesis: The chlorinated phenyl moiety of 2',4',5'-trichloroacetanilide may confer antimicrobial properties.

Proposed Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Prepare a stock solution of 2',4',5'-trichloroacetanilide in dimethyl sulfoxide (B87167) (DMSO).

-

Bacterial Strains: Utilize a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth. Include positive (microbe only) and negative (broth only) controls.

Enzyme Inhibition Assays

Hypothesis: 2',4',5'-trichloroacetanilide may act as an inhibitor of specific enzymes, a common mechanism for drug action.

Proposed Protocol: General Enzyme Inhibition Assay (e.g., for a Kinase or Protease)

-

Enzyme and Substrate: Select a commercially available enzyme and its corresponding fluorogenic or chromogenic substrate.

-

Assay Buffer: Prepare an appropriate assay buffer that ensures optimal enzyme activity.

-

Compound Dilution: Prepare serial dilutions of 2',4',5'-trichloroacetanilide in the assay buffer.

-

Reaction Initiation: In a microtiter plate, combine the enzyme, the test compound at various concentrations, and allow for a pre-incubation period. Initiate the reaction by adding the substrate.

-

Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates and plot them against the compound concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Diagram 2: Proposed Experimental Workflow for Bioactivity Screening

Caption: High-level workflow for initial biological screening of the compound.

Elucidation of Signaling Pathways

Hypothesis: If 2',4',5'-trichloroacetanilide demonstrates significant bioactivity, it likely interacts with one or more cellular signaling pathways.

Proposed Approach: Once a primary biological effect is identified (e.g., cytotoxicity in a cancer cell line), a series of experiments can be designed to probe the underlying mechanism.

-

Cell Viability Assays: Determine the cytotoxic or cytostatic effects on a panel of human cell lines.

-

Apoptosis Assays: If cytotoxicity is observed, investigate markers of apoptosis (e.g., caspase activation, annexin (B1180172) V staining).

-

Pathway-Specific Inhibitor Studies: Use known inhibitors of key signaling pathways (e.g., PI3K, MAPK, NF-κB) in combination with 2',4',5'-trichloroacetanilide to identify dependencies.

-

Western Blotting: Analyze the expression and phosphorylation status of key proteins within suspected pathways.

Diagram 3: Logical Flow for Investigating a Hypothetical Anticancer Effect

Caption: A logical progression for mechanistic studies of a bioactive compound.

Conclusion and Future Directions

2',4',5'-Trichloroacetanilide is a readily synthesizable compound with a largely uncharacterized biological profile. The lack of existing data presents a significant opportunity for original research. The proposed experimental workflows provide a starting point for a systematic investigation into its potential as an antimicrobial agent, an enzyme inhibitor, or a modulator of cellular signaling pathways. Such studies are essential to determine if 2',4',5'-trichloroacetanilide or its derivatives hold promise as lead compounds for drug discovery and development. Further research should also focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs to optimize potency and selectivity.

References

- 1. Buy N-(2,4,5-Trichlorophenyl)acetamide | 23627-24-9 [smolecule.com]

- 2. 2',4',5'-TRICHLOROACETANILIDE [chembk.com]

- 3. 2',4',5'-Trichloroacetanilide [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. Acetanilide, 2’,4’,5’-trichloro- | SIELC Technologies [sielc.com]

- 6. N-(2,4,5-Trichlorophenyl)acetamide | C8H6Cl3NO | CID 90217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4,5-TRICHLOROACETANILIDE synthesis - chemicalbook [chemicalbook.com]

Navigating the Stability Landscape of Trichloroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetanilide, a chlorinated derivative of acetanilide, finds applications in various research and development sectors. Ensuring its stability and purity over time is paramount for reliable experimental outcomes and the integrity of developmental programs. This technical guide provides a comprehensive overview of the principles and practices for assessing and maintaining the stability of this compound. While specific public data on the degradation kinetics and pathways of this compound is limited, this document outlines the recommended storage conditions, handling procedures, and a systematic approach to stability testing based on established international guidelines and knowledge of structurally related chloroacetanilide compounds. This guide is intended to equip researchers and drug development professionals with the necessary framework to design and execute robust stability studies, ensuring the quality and reliability of this compound in their work.

Introduction to this compound Stability

The chemical stability of an active compound is a critical attribute that influences its quality, safety, and efficacy. Degradation of this compound can lead to a decrease in potency and the formation of potentially toxic impurities. Therefore, a thorough understanding of its stability profile under various environmental conditions is essential. This guide will delve into the key aspects of this compound stability, including recommended storage, handling, and a detailed framework for conducting forced degradation studies to elucidate its degradation pathways and develop stability-indicating analytical methods.

Recommended Storage and Handling

Proper storage and handling are the first line of defense in preserving the integrity of this compound. Based on safety data sheets (SDS) for this compound and related chlorinated acetanilides, the following conditions are recommended:

Storage Conditions:

-

Temperature: Store in a cool place.[1]

-

Moisture: Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[2] While specific incompatibilities for this compound are not detailed in the provided results, for the broader class of acetanilides, strong oxidizing agents are a concern.[2]

Handling Precautions:

-

Avoid contact with skin and eyes.[1]

-

Prevent the formation of dust and aerosols.[1]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, and eye and face protection.[1]

-

Wash hands thoroughly after handling.[1]

Framework for Stability Testing: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways. This information is instrumental in developing and validating stability-indicating analytical methods.

General Principles of Forced Degradation

According to the International Council for Harmonisation (ICH) guidelines, forced degradation studies should aim for a target degradation of 5-20%. Degradation beyond this level may lead to secondary degradation products that are not relevant to normal storage conditions. Key stress conditions to be investigated include:

-

Hydrolysis: Across a range of pH values (acidic, neutral, and alkaline).

-

Oxidation: Using an oxidizing agent such as hydrogen peroxide.

-

Photolysis: Exposure to light, typically a combination of UV and visible light.

-

Thermal Stress: At elevated temperatures.

Experimental Protocols for Forced Degradation of this compound

While specific, validated protocols for this compound are not available in the public domain, the following methodologies, based on general ICH guidelines and practices for other pharmaceutical compounds, can be adapted.

Table 1: General Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and dilute with 0.1 N to 1 N Hydrochloric Acid. 2. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 12, 24 hours). 3. Withdraw samples at various time points, neutralize with a suitable base (e.g., NaOH), and dilute to a suitable concentration for analysis. |

| Base Hydrolysis | 1. Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent and dilute with 0.1 N to 1 N Sodium Hydroxide. 2. Reflux the solution at a controlled temperature (e.g., 60-80 °C) for a defined period. 3. Withdraw samples at various time points, neutralize with a suitable acid (e.g., HCl), and dilute to a suitable concentration for analysis. |

| Oxidative Degradation | 1. Prepare a solution of this compound (e.g., 1 mg/mL). 2. Add a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature (e.g., 40-60 °C) for a defined period. 3. Withdraw samples at various time points and dilute for analysis. |

| Thermal Degradation | 1. Expose the solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60-100 °C) for a defined period. 2. Dissolve the stressed solid sample in a suitable solvent for analysis. 3. Alternatively, heat a solution of this compound at a controlled temperature. |

| Photolytic Degradation | 1. Expose a solution of this compound (and the solid compound) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 2. A control sample should be protected from light to differentiate between thermal and photolytic degradation. 3. Analyze the samples at appropriate time intervals. |

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is essential to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Development of a Stability-Indicating HPLC Method

A typical stability-indicating HPLC method would involve the following:

-

Column: A reversed-phase column (e.g., C18) is often suitable for separating non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution may be necessary to resolve all degradation products from the parent peak.

-

Detection: UV detection at a wavelength where this compound and its potential chromophoric degradation products absorb.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, potential degradation mechanisms for the broader class of chloroacetanilide herbicides have been studied. One identified pathway involves a bimolecular nucleophilic substitution (SN2) reaction.[3] For this compound, potential degradation pathways that could be investigated in forced degradation studies include:

-

Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would lead to the formation of trichloroaniline and acetic acid. The chlorine atoms on the aniline (B41778) ring may also be susceptible to hydrolysis under harsh conditions.

-

Oxidation: The aromatic ring and the acetyl group could be susceptible to oxidation.

-

Photodegradation: UV light can induce cleavage of the C-Cl bonds or other bonds within the molecule.

The following diagram illustrates a hypothetical workflow for a forced degradation study of this compound.

Caption: Workflow for a forced degradation study of this compound.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner to facilitate comparison and interpretation. The following table templates can be used to record data from forced degradation studies.

Table 2: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | % Assay of this compound | % Individual Degradant 1 | % Individual Degradant 2 | % Total Degradants | Mass Balance (%) |

| 0.1 N HCl, 60°C | 2 | |||||

| 4 | ||||||

| 8 | ||||||

| 0.1 N NaOH, 60°C | 2 | |||||

| 4 | ||||||

| 8 | ||||||

| 3% H₂O₂, RT | 24 | |||||

| 48 | ||||||

| 80°C (Solid) | 24 | |||||

| 48 | ||||||

| Photolytic | 1.2M lux hr |

Conclusion

References

- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 2. Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray [pubs.usgs.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

Theoretical Insights into the Reactivity of Trichloroacetanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of trichloroacetanilide. Due to a lack of direct theoretical studies on this compound in the reviewed literature, this guide extrapolates findings from comprehensive computational studies on structurally related chloroacetanilide herbicides. These analogous compounds serve as a valid framework for understanding the fundamental reaction mechanisms and reactivity trends of this compound, particularly concerning the chloroacetyl group, which is the primary site of reactivity. The insights presented herein are crucial for professionals engaged in drug development and molecular design, where understanding the reactivity of such motifs is paramount.

Core Concepts: Reaction Mechanisms

Theoretical studies, primarily employing Density Functional Theory (DFT), have established that the most favorable reaction mechanism for chloroacetanilides, and by extension this compound, is a bimolecular nucleophilic substitution (S\u20992) .[1][2][3] Alternative mechanisms, such as those involving oxygen or nitrogen assistance from the acetanilide (B955) structure, have been investigated but were found to have significantly higher activation barriers and are thus considered less likely.[1]

The S\u20992 mechanism involves the direct attack of a nucleophile on the \u03b1-carbon of the chloroacetyl group, leading to the displacement of the chloride ion in a single, concerted step. The presence of the electron-withdrawing trichloromethyl group in this compound is expected to enhance the electrophilicity of the \u03b1-carbon, making it more susceptible to nucleophilic attack compared to its monochloroacetanilide counterparts.

Quantitative Analysis of Reactivity

The reactivity of chloroacetanilides is significantly influenced by the nature of the attacking nucleophile. Computational studies have quantified this by calculating the activation free energies (\u0394G\u2021) for various nucleophiles. The data presented below, derived from studies on chloroacetanilide herbicides, provides a strong indication of the expected reactivity trends for this compound.

Table 1: Calculated Activation Free Energies for the S\u20992 Reaction of Chloroacetanilides with Various Nucleophiles. [3][4]

| Chloroacetanilide Derivative | Nucleophile | Activation Free Energy (\u0394G\u2021, kcal/mol) |

| Alachlor | Br\u207b | 24.1 |

| I\u207b | 21.5 | |

| HS\u207b | 19.8 | |

| S\u2082O\u2083\u00b2\u207b | 18.2 | |

| Propachlor | Br\u207b | 24.3 |

| I\u207b | 21.7 | |

| HS\u207b | 20.0 | |

| S\u2082O\u2083\u00b2\u207b | 18.4 | |

| Acetochlor | S\u2082O\u2083\u00b2\u207b (S-attack) | 18.1 |

| S\u2082O\u2083\u00b2\u207b (O-attack) | 25.1 | |

| Metolachlor | S\u2082O\u2083\u00b2\u207b | 18.3 |

Note: The data in this table is for chloroacetanilide herbicides (Alachlor, Propachlor, Acetochlor, Metolachlor) and not directly for this compound. However, it provides valuable insights into the relative reactivity of different nucleophiles with the chloroacetyl moiety.

The results consistently show that sulfur-based nucleophiles, such as bisulfide (HS\u207b) and thiosulfate (B1220275) (S\u2082O\u2083\u00b2\u207b), exhibit lower activation energies and are therefore more reactive towards the chloroacetyl group than halide ions.[3] Notably, the different R groups on the aniline (B41778) ring of the studied chloroacetanilides were found to have a negligible effect on the activation energy of the S\u20992 reaction.[4]

Experimental and Computational Protocols

The theoretical data presented is predominantly derived from studies employing Density Functional Theory (DFT). The following outlines a typical computational methodology used in these studies:

Computational Methodology:

-

Software: Gaussian 16 is a commonly used software package for these calculations.[3]

-

Functional: The dispersion-corrected hybrid functional wB97XD is frequently employed for its accuracy in describing reaction mechanisms.[1][3]

-

Basis Set: The DGDZVP or 6-311++G(2d,2p) basis sets are typically used to provide a good description of the atomic orbitals, including those of the chlorine atoms.[1][3]

-

Solvation Model: To simulate reactions in an aqueous environment, an implicit solvation model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), is often applied.

-

Transition State Search: The nature of the transition states is confirmed by the presence of a single imaginary frequency in the vibrational analysis.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the reactants and products on the potential energy surface.

-

Further Analysis: Natural Bond Orbital (NBO) analysis is often conducted to study the electronic rearrangements and charge distribution throughout the reaction pathway.[1]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanism and a general workflow for its theoretical investigation.

Caption: Bimolecular Nucleophilic Substitution (S\u20992) Pathway.

Caption: General Computational Workflow for Reactivity Studies.

Conclusion

The theoretical studies on chloroacetanilides provide a robust framework for understanding the reactivity of this compound. The S\u20992 mechanism is the dominant reaction pathway, and the reactivity is highly dependent on the nucleophile, with sulfur-based nucleophiles being particularly effective. The computational methodologies outlined in this guide offer a clear protocol for conducting further theoretical investigations. While the quantitative data presented is for analogous systems, it provides valuable benchmarks for predicting the reactivity of this compound in various chemical environments, which is of significant interest to researchers in drug discovery and development. Future computational studies focusing directly on this compound are warranted to refine these predictions and provide more precise quantitative data.

References

- 1. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the Nucleophile’s Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Trichloroacetanilide Derivatives: A Technical Guide to Their Basic Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetanilide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. Their chemical scaffold, characterized by a phenyl ring, an amide linkage, and a trichloromethyl group, imparts unique electronic and steric properties that influence their biological activity. A fundamental understanding of their physicochemical characteristics, particularly their basicity, is crucial for predicting their behavior in physiological environments, designing novel analogs, and developing effective drug delivery systems. This technical guide provides an in-depth analysis of the basic properties of this compound derivatives, outlines key experimental protocols for their synthesis and characterization, and discusses the structural factors governing their reactivity.

Introduction to this compound Derivatives

Acetanilide (B955) and its derivatives have long been a cornerstone in pharmaceutical research, with applications ranging from anti-inflammatory to antimicrobial agents. The introduction of a trichloromethyl group to the acetanilide structure dramatically alters its electronic profile. The three chlorine atoms act as strong electron-withdrawing groups, significantly influencing the electron density across the entire molecule, particularly at the amide nitrogen. This, in turn, has profound implications for the compound's basicity, hydrogen bonding capacity, and overall reactivity.

Basicity of this compound Derivatives: A Theoretical Overview

The basicity of the nitrogen atom in an amide is considerably lower than that of a corresponding amine. This is due to the delocalization of the nitrogen's lone pair of electrons through resonance with the adjacent carbonyl group.[1][2][3] This resonance stabilization reduces the availability of the lone pair for protonation.

In this compound derivatives, the inductive effect of the trichloromethyl group further diminishes the basicity. The three highly electronegative chlorine atoms pull electron density away from the carbonyl carbon, which in turn draws electron density from the nitrogen atom. This inductive withdrawal significantly reduces the electron-donating ability of the nitrogen, making this compound derivatives exceptionally weak bases.

Consequently, under physiological conditions (pH ~7.4), the amide nitrogen of a this compound derivative will be unprotonated. The N-H proton, however, may exhibit very weak acidic properties due to the strong electron-withdrawing nature of the trichloroacetyl group.

Quantitative Data on Related Structures

To provide a quantitative context for the basicity of this compound derivatives, the following table summarizes the pKa values of the conjugate acids of related amine and amide compounds. This comparison highlights the dramatic effect of the carbonyl and trichloromethyl groups on the basicity of the nitrogen atom.

| Compound Name | Structure | Functional Group | pKa of Conjugate Acid | Reference |

| Aniline (B41778) | C₆H₅NH₂ | Aromatic Amine | 4.6 | General Chemistry Textbooks |

| Acetanilide | C₆H₅NHC(O)CH₃ | Amide | ~ -1 | General Organic Chemistry Resources |

| This compound | C₆H₅NHC(O)CCl₃ | Amide | Expected to be significantly < -1 | Inferred from electronic effects |

| Methylamine | CH₃NH₂ | Aliphatic Amine | 10.6 | [1] |

Note: The pKa value for the conjugate acid of this compound is an estimation based on the strong inductive effect of the trichloromethyl group, which makes it a significantly weaker base than acetanilide.

Experimental Protocols

Synthesis of this compound Derivatives

A general and robust method for the synthesis of this compound derivatives involves the acylation of a substituted aniline with trichloroacetyl chloride or trichloroacetic anhydride (B1165640).

Materials:

-

Substituted aniline

-

Trichloroacetyl chloride or trichloroacetic anhydride

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the substituted aniline (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of trichloroacetyl chloride (1.1 eq) or trichloroacetic anhydride (1.1 eq) in the same anhydrous solvent to the cooled aniline solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Quench the reaction by adding 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization or column chromatography on silica (B1680970) gel.

-

Characterization: The structure and purity of the synthesized this compound derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Basicity (pKa)

Due to the extremely low basicity of this compound derivatives, direct measurement of the pKa of their conjugate acids in aqueous solution is challenging. Advanced techniques are required, and the determination is often performed in non-aqueous solvents.

Method 1: Spectrophotometric Titration in Non-Aqueous Solvents

This method relies on the change in the UV-Vis absorption spectrum of the compound upon protonation.

Procedure Outline:

-

Prepare a stock solution of the this compound derivative in a suitable non-aqueous solvent (e.g., acetonitrile, DMSO).

-

Prepare a series of solutions with varying concentrations of a strong acid (e.g., perchloric acid, trifluoromethanesulfonic acid) in the same solvent.

-

Record the UV-Vis spectrum of the derivative in each acidic solution.

-

Analyze the spectral changes to determine the ratio of the protonated to the unprotonated species at each acid concentration.

-

Plot the appropriate function of this ratio against the acid concentration (or an acidity function) to determine the pKa.

Method 2: NMR Spectroscopy

Changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C, ¹⁵N) upon protonation can be used to determine pKa values.[5][6]

Procedure Outline:

-

Dissolve the this compound derivative in a suitable deuterated solvent.

-

Acquire NMR spectra at a series of different acid concentrations.

-

Monitor the chemical shift of a nucleus close to the amide nitrogen.

-

Plot the change in chemical shift against the acid concentration.

-

Fit the data to an appropriate titration curve to extract the pKa value.

Visualizations

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Factors Affecting Basicity

Caption: Key electronic factors influencing the basicity of trichloroacetanilides.

Conclusion